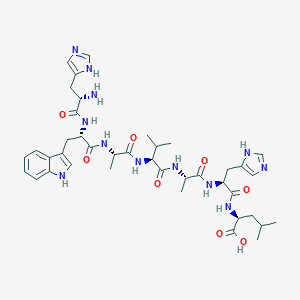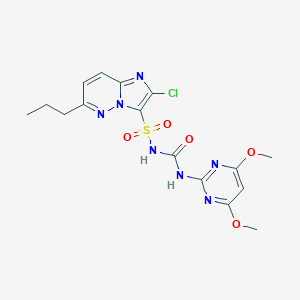
Methyl 6-methyl-3-nitropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methyl-3-nitropyridine-2-carboxylate is a chemical compound that belongs to the family of pyridine derivatives. This compound has been studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of Methyl 6-methyl-3-nitropyridine-2-carboxylate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX, Methyl 6-methyl-3-nitropyridine-2-carboxylate may reduce inflammation and pain.
Biochemische Und Physiologische Effekte
Methyl 6-methyl-3-nitropyridine-2-carboxylate has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to exhibit antitumor activity. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 6-methyl-3-nitropyridine-2-carboxylate in lab experiments is its potential as a lead compound for the development of new anti-inflammatory, analgesic, and anticancer agents. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 6-methyl-3-nitropyridine-2-carboxylate. One direction is the investigation of its potential as a lead compound for the development of new anti-inflammatory, analgesic, and anticancer agents. Another direction is the study of its mechanism of action and biochemical and physiological effects. Additionally, the development of new synthesis methods for this compound may lead to improved purity and yield. Finally, the study of the structure-activity relationship of Methyl 6-methyl-3-nitropyridine-2-carboxylate may lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of Methyl 6-methyl-3-nitropyridine-2-carboxylate can be achieved through the reaction of 6-methyl-3-nitropyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst. This reaction results in the formation of Methyl 6-methyl-3-nitropyridine-2-carboxylate as the main product. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 6-methyl-3-nitropyridine-2-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and analgesic properties. This compound has also been investigated for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
139004-85-6 |
|---|---|
Produktname |
Methyl 6-methyl-3-nitropyridine-2-carboxylate |
Molekularformel |
C8H8N2O4 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
methyl 6-methyl-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-4-6(10(12)13)7(9-5)8(11)14-2/h3-4H,1-2H3 |
InChI-Schlüssel |
AYXHLQANFYMOTP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)OC |
Synonyme |
2-Pyridinecarboxylicacid,6-methyl-3-nitro-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)







